REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([NH:6][C:7]2[CH2:8][S:9][CH2:10][C:11]=2[C:12]#[N:13])=[C:4]([N+:16]([O-:18])=[O:17])[CH:3]=1.C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([NH:6][C:7]2[C:11]([C:12]#[N:13])=[CH:10][S:9][CH:8]=2)=[C:4]([N+:16]([O-:18])=[O:17])[CH:3]=1
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(NC=2CSCC2C#N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the xylene was evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a red-brown solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with methanol
|
Type
|
CUSTOM
|
Details
|
to give a brick-red solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallised from hot methanol
|
Type
|
CUSTOM
|
Details
|
to give red crystals which
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
The dried product so obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(NC2=CSC=C2C#N)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |